Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride is a complex organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry. This compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the piperidine moiety contributes to its pharmacological potential, making it a subject of interest in drug development and biochemical research.
The compound is cataloged under the CAS Number 1177509-11-3 and has been documented in several chemical databases, including PubChem and Sigma-Aldrich. It is primarily synthesized for research purposes in laboratories focused on organic synthesis and medicinal chemistry.
Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride can be classified as:
The synthesis of ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular formula for ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride is .
Property | Value |
---|---|
Molecular Weight | 426.91 g/mol |
IUPAC Name | Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride |
InChI Key | InChI Key |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C(=C(O)C2=O)C(CN1CCCCC1)=C |
Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled laboratory conditions with appropriate safety measures due to the potential reactivity of intermediates.
The mechanism of action for ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride involves interactions at molecular targets such as receptors or enzymes.
Research indicates that compounds with similar structures often exhibit activity through:
Understanding these interactions is crucial for developing therapeutic applications targeting specific pathways.
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
Property | Value |
---|---|
Stability | Stable under normal conditions; sensitive to moisture |
Reactivity | Reacts with strong acids/bases during hydrolysis |
Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride has several potential applications:
The compound's unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic avenues and understanding biochemical mechanisms.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1